6-(Boc-amino)-1-azaspiro[3.3]heptane
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Overview
Description
Synthesis Analysis
The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines suitably protected for use as building blocks in drug discovery has been reported . Expedient synthetic routes enable the straightforward access to these novel modules that are expected to have significance in drug discovery and design .Molecular Structure Analysis
Structural analysis revealed the similarity between the spiro[3.3]heptane and cyclohexane scaffolds . Comparison of the distance between functional groups and their spatial orientation proved that 1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives .Chemical Reactions Analysis
A class of reactions for sulfonyl fluorides to form amino-oxetanes by an alternative pathway to the established SuFEx (sulfonyl–fluoride exchange) click reactivity has been described . A defluorosulfonylation forms planar oxetane carbocations simply on warming .Physical And Chemical Properties Analysis
The molecular weight of 6-(Boc-amino)-1-azaspiro[3.3]heptane is 212.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 212.152477885 g/mol .Scientific Research Applications
Medicinal Chemistry and Drug Design
The synthesized compound shares structural similarities with natural amino acids like ornithine and GABA. These natural compounds play crucial roles in biological processes. Researchers can leverage 6-(Boc-amino)-1-azaspiro[3.3]heptane derivatives to design novel drugs or explore potential therapeutic targets .
Future Directions
The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed . These novel modules are expected to have significance in drug discovery and design . Cyclobutane diamines, such as 6-amino-3-azaspiro[3.3]heptane, are considered as promising sterically constrained diamine building blocks for drug discovery .
Mechanism of Action
Target of Action
The primary targets of 6-(Boc-amino)-1-azaspiro[3It is synthesized as an analogue of natural compounds, ornithine and gaba , which play important roles in biological processes. Therefore, it can be inferred that this compound may interact with similar targets as these natural compounds.
Mode of Action
The exact mode of action of 6-(Boc-amino)-1-azaspiro[3Due to its structural similarity to ornithine and gaba, it can be hypothesized that it may interact with the same receptors or enzymes as these compounds . The sterically constrained structure of this compound may allow it to be a more efficient and selective ligand for various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 6-(Boc-amino)-1-azaspiro[3Given its structural similarity to ornithine and gaba, it may be involved in similar biochemical pathways as these compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Boc-amino)-1-azaspiro[3It is known to have good solubility in polar organic solvents , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 6-(Boc-amino)-1-azaspiro[3Given its structural similarity to ornithine and gaba, it may have similar effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-(Boc-amino)-1-azaspiro[3It is known to be stable under normal storage conditions (2-8°c) .
properties
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBXQOCRBMDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146926 |
Source
|
Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Boc-amino)-1-azaspiro[3.3]heptane | |
CAS RN |
1638767-68-6 |
Source
|
Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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